AZD8055 - 1009298-09-2

AZD8055

Catalog Number: EVT-287758
CAS Number: 1009298-09-2
Molecular Formula: C25H31N5O4
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-8055 is a pyridopyrimidine that is pyrido[2,3-d]pyrimidine which is substituted at positions 2 and 4 by (3S)-3-methylmorpholin-4-yl groups and at position 5 by a 3-(hydroxymethyl)-4-methoxyphenyl group. It is an mTOR complex 1/2 (mTORC1/2) dual inhibitor [mTOR = mammalian target of rapamycin]. It has a role as a mTOR inhibitor, an apoptosis inducer and an antineoplastic agent. It is a member of benzyl alcohols, a tertiary amino compound, a pyridopyrimidine and a member of morpholines.
AZD8055 has been used in trials studying the treatment of Cancer, Lymphomas, Solid Tumors, MALIGNANT GLIOMA, and brainstem glioma, among others.
mTOR Kinase Inhibitor AZD8055 is an inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. mTOR kinase inhibitor AZD8055 inhibits the serine/threonine kinase activity of mTOR, resulting in decreased expression of mRNAs necessary for cell cycle progression, which may induce cell cycle arrest and tumor cell apoptosis. mTOR phosphorylates transcription factors, such as S6K1 and 4E-BP1, which stimulate protein synthesis and regulate cell growth, proliferation, motility, and survival.
Overview

AZD8055 is a potent small molecule inhibitor specifically targeting the mammalian target of rapamycin, a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. This compound was developed by AstraZeneca and has been extensively studied for its therapeutic potential in various cancers, particularly those characterized by aberrant activation of the mTOR pathway.

Source

AZD8055 was developed as part of a series of research initiatives aimed at finding effective inhibitors of the mTOR signaling pathway. The compound has been tested in multiple preclinical studies to evaluate its efficacy against different cancer types, including renal cell carcinoma and bladder cancer .

Classification

AZD8055 is classified as an ATP-competitive inhibitor of the mTOR kinase. It inhibits both mTOR complex 1 and mTOR complex 2, which are critical for various cellular processes including protein synthesis and cell cycle progression. The compound is categorized under anticancer agents due to its ability to induce cell cycle arrest and apoptosis in tumor cells .

Synthesis Analysis

Methods

The synthesis of AZD8055 involves several steps that typically include the formation of key intermediates followed by cyclization to achieve the final structure. The specific synthetic pathway has not been fully disclosed in public literature, but it generally follows standard organic synthesis protocols for small molecule drug development.

Technical Details

AZD8055 is synthesized using techniques such as:

  • Refluxing: This method is often employed to facilitate reactions that require elevated temperatures.
  • Chromatography: Used for purification of intermediates and final products.
  • NMR Spectroscopy: Employed to confirm the structure and purity of the synthesized compound.

The exact conditions (e.g., solvents, temperatures) and reagents used in the synthesis are proprietary to AstraZeneca and are not publicly available.

Molecular Structure Analysis

Structure

AZD8055 has a well-defined molecular structure characterized by its ability to bind to the ATP-binding site of the mTOR kinase. The chemical formula is C₁₄H₁₅N₅O₂, with a molecular weight of approximately 285.31 g/mol.

Data

The structural representation of AZD8055 can be depicted as follows:

  • Molecular Weight: 285.31 g/mol
  • Molecular Formula: C₁₄H₁₅N₅O₂
  • Key Functional Groups: Includes amine and carbonyl groups which are essential for its biological activity.
Chemical Reactions Analysis

Reactions

AZD8055 primarily functions through its interaction with the mTOR kinase, leading to inhibition of downstream signaling pathways that regulate cell growth and metabolism. The compound's mechanism involves:

  • Inhibition of Phosphorylation: AZD8055 inhibits the phosphorylation of key substrates such as eukaryotic initiation factor 4E-binding protein 1 and ribosomal protein S6, which are involved in protein synthesis .
  • Cell Cycle Arrest: In various cancer cell lines, AZD8055 has been shown to induce G0/G1 phase cell cycle arrest, effectively halting proliferation.

Technical Details

The reactions involving AZD8055 can be monitored through assays such as Western blotting, which assess changes in phosphorylation states of target proteins post-treatment.

Mechanism of Action

Process

AZD8055 exerts its effects primarily through dual inhibition of mTOR complexes, which leads to:

  1. Downregulation of Protein Synthesis: By inhibiting mTORC1, AZD8055 reduces cap-dependent translation.
  2. Alteration of Cell Signaling Pathways: It affects various signaling pathways including Akt/mTOR signaling, leading to reduced cellular proliferation and increased apoptosis in cancer cells .

Data

In preclinical studies, AZD8055 demonstrated significant reductions in tumor viability with IC50 values ranging from 20-50 nM in renal cancer models, indicating its potency against tumors with active mTOR signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but less soluble in water.

Chemical Properties

  • Stability: AZD8055 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its bioavailability.
Applications

Scientific Uses

AZD8055 has been explored for various applications in cancer therapy:

  • Renal Cell Carcinoma: Demonstrated efficacy against TFE3-fusion renal cell carcinoma models through significant tumor growth inhibition .
  • Bladder Cancer: Shown to induce cell-cycle arrest and modulate AKT/mTOR signaling pathways effectively .
  • Combination Therapies: Investigated in combination with other therapeutic agents to enhance anticancer efficacy, particularly with MEK inhibitors .

Properties

CAS Number

1009298-09-2

Product Name

AZD8055

IUPAC Name

[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1

InChI Key

KVLFRAWTRWDEDF-IRXDYDNUSA-N

SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C

Solubility

Soluble in DMSO, not in water

Synonyms

(5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol
AZD8055

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.